N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-5-6-13)12-26-15-9-7-14(8-10-15)20(25)21-11-19-22-16-3-1-2-4-17(16)23-19/h1-4,7-10,13H,5-6,11-12H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMPBDLOZPYRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the benzamide moiety through an amide coupling reaction. The cyclopropyl group is then introduced via a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide and benzimidazole moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations
- Target Compound : Features a 2-cyclopropyl-2-oxoethoxy group and 2,4-difluorobenzyl substitution. The cyclopropane ring may enhance rigidity and metabolic resistance .
- N-(1H-Benzo[d]imidazol-2-yl)-4-(trifluoromethyl)benzamide (Compound 14) : Contains a para-trifluoromethyl group instead of the cyclopropane-oxoethoxy moiety. Synthesized via coupling reactions with o-phenylenediamine in DMF, yielding a molecular weight of 306.0 g/mol .
- (E)-N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (Compound 21) : Substituted with 3,4-dichloro groups, demonstrating a 14-fold increase in potency compared to DFB (a reference compound) but with lower cell viability .
Potency and Selectivity
- N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide (Compound 22) : Exhibits the highest potency in its class (IC₅₀ = 6.4 μM ) with low cytotoxicity, attributed to 3,5-dichloro electron-withdrawing groups .
- Para-substituted analogs (): Electron-withdrawing groups (e.g., Cl, CF₃) enhance potency, whereas methoxy groups reduce activity. For example, N-(1H-Benzo[d]imidazol-2-yl)-3-methoxy-4-sulfamoylbenzamide (Compound 23) showed poor potency .
Antimicrobial and Cytotoxic Effects
- Benzenesulfonylhydrazone derivatives (): Compounds 5d, 5k, and 5m demonstrate notable antimicrobial activity, likely due to sulfonylhydrazone groups enhancing membrane permeability .
Physicochemical Properties
*Predicted using fragment-based methods.
Key Research Findings
Electron-Withdrawing Groups Enhance Potency : Fluorine, chlorine, and trifluoromethyl groups improve target binding but may compromise cell viability (e.g., Compound 21’s 14-fold potency increase vs. DFB but high toxicity) .
Cyclopropane Moieties : The target compound’s cyclopropyl-oxoethoxy group could balance lipophilicity and stability, a hypothesis supported by the metabolic resilience of cyclopropane-containing drugs .
Hydroxy/Methoxy Trade-offs : Hydroxyl groups () improve solubility but reduce membrane permeability, whereas methoxy groups diminish activity .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions. A key intermediate, (1H-benzo[d]imidazol-2-yl)methanamine, is prepared via condensation of o-phenylenediamine with cyanogen bromide or via thiol-mediated cyclization . Subsequent steps include:
- Imine formation : Reacting the intermediate with aldehydes (e.g., benzaldehyde) under reflux in ethanol .
- Oxoethoxy linkage : Introducing the 2-cyclopropyl-2-oxoethoxy group via nucleophilic substitution or coupling reactions, often using K₂CO₃ as a base in polar aprotic solvents like DMF .
- Catalytic optimization : One-pot syntheses with CBr₄ as a catalyst improve efficiency by reducing side reactions . Yield optimization strategies include controlled temperature (60–100°C), inert atmospheres (N₂/Ar), and purification via recrystallization (methanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm the benzimidazole NH proton (δ 12.1–12.6 ppm), benzamide carbonyl (δ ~165 ppm), and cyclopropyl protons (δ 1.0–1.5 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
- X-ray crystallography : Resolve bond angles and torsional strain in the cyclopropane ring .
Q. What initial biological assays are recommended to evaluate therapeutic potential?
Prioritize in vitro screens:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., Caco-2, HeLa) at 10–100 µM concentrations .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases implicated in inflammation .
Advanced Research Questions
Q. How do structural modifications influence bioactivity? Insights from SAR studies.
Substituent effects are critical:
- Benzimidazole N-substitution : A methylene bridge (vs. direct linkage) enhances solubility and reduces steric hindrance for target binding .
- Benzamide para-substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide ring improve anticancer potency (IC₅₀ reductions up to 14-fold) .
- Cyclopropyl-oxoethoxy chain : The cyclopropane ring increases metabolic stability, while the oxoethoxy group facilitates hydrogen bonding with target proteins . Example: Replacing cyclopropyl with larger rings (e.g., cyclohexyl) reduces activity due to unfavorable van der Waals interactions .
Q. How can contradictions in bioactivity data (e.g., IC₅₀ variability) be resolved?
Methodological considerations:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified Caco-2), passage numbers, and culture conditions .
- Purity validation : HPLC (>95% purity) to exclude impurities affecting results .
- Dose-response curves : Test 6–8 concentrations in triplicate to calculate robust IC₅₀ values .
- Statistical analysis : Apply ANOVA or nonlinear regression (e.g., GraphPad Prism) to assess significance .
Q. What mechanistic hypotheses explain its anticancer activity, and how can they be tested?
Proposed mechanisms:
- Kinase inhibition : Target EGFR or VEGFR2 via competitive binding to the ATP pocket. Validate with kinase profiling panels and Western blotting for phosphorylated substrates .
- Apoptosis induction : Measure caspase-3/7 activation (fluorogenic assays) and mitochondrial membrane depolarization (JC-1 dye) .
- DNA intercalation : Use ethidium bromide displacement assays or comet assays to detect DNA damage . Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., TP53) to assess resistance in cell viability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
